Product packaging for Methyl 3-methylcyclobutene-1-carboxylate(Cat. No.:)

Methyl 3-methylcyclobutene-1-carboxylate

Cat. No.: B13943525
M. Wt: 126.15 g/mol
InChI Key: SGXVMULEQVCRML-UHFFFAOYSA-N
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Description

Methyl 3-methylcyclobutene-1-carboxylate (MMCB) is a specialized cyclobutene monomer with the molecular formula C7H10O2 . Its primary research application is in polymer science, where it is used in synthesis and polymerization studies . This monomer can undergo polymerization via both radical and anionic initiation methods . The polymerization of such cyclobutene derivatives is a valuable method for incorporating four-membered carbon rings into a polymer's main chain, a structure often associated with enhanced material properties like improved thermal, mechanical, and optical characteristics . Research has demonstrated successful anionic polymerization of the related compound methyl cyclobutene-1-carboxylate (MHCB) with the aid of Lewis acids, allowing for potential control over polymer structure . The synthesis of MMCB typically originates from a [2+2] cycloaddition reaction, positioning it as a key intermediate for developing advanced polymeric materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B13943525 Methyl 3-methylcyclobutene-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl 3-methylcyclobutene-1-carboxylate

InChI

InChI=1S/C7H10O2/c1-5-3-6(4-5)7(8)9-2/h3,5H,4H2,1-2H3

InChI Key

SGXVMULEQVCRML-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C1)C(=O)OC

Origin of Product

United States

Polymerization Chemistry of Methyl 3 Methylcyclobutene 1 Carboxylate

Radical Polymerization Mechanisms and Efficiency

Radical polymerization of MMCB has been investigated, revealing specific challenges in homopolymerization but success in copolymerization with other vinyl monomers. acs.org

Table 1: Radical Homopolymerization of Methyl 3-methylcyclobutene-1-carboxylate (MMCB) Data sourced from studies initiated with AIBN.

ParameterResult
Initiator Azobisisobutyronitrile (AIBN)
Yield Low
Molecular Weight Low
Primary Challenge Chain transfer at the allylic hydrogen

In contrast to its challenging homopolymerization, MMCB undergoes successful radical copolymerization with several electron-rich monomers. acs.org High molecular weight copolymers have been obtained in high yields when MMCB is copolymerized with monomers such as styrene (B11656), p-methoxystyrene, and methyl methacrylate (B99206) (MMA). acs.orgresearchgate.net These successful copolymerizations suggest that the issues of chain transfer are less dominant in these systems. For example, copolymerization with styrene and methyl methacrylate has proven effective. acs.org However, attempts to copolymerize MMCB with isobutyl vinyl ether resulted in only low molecular weight products. acs.org

Table 2: Radical Copolymerization of MMCB with Various Comonomers

ComonomerResulting CopolymerYield
Styrene High molecular weightHigh
p-Methoxystyrene High molecular weightHigh
Methyl Methacrylate High molecular weightHigh
Isobutyl vinyl ether Low molecular weight-

Anionic Addition Polymerization of this compound

Anionic polymerization of MMCB has proven to be a more efficient method for producing high molecular weight polymers. acs.org This approach avoids the chain transfer issues inherent in the radical process and proceeds via a distinct mechanism. acs.orgresearchgate.net

Anionic homopolymerization of MMCB proceeds smoothly and results in high yields of the polymer. acs.org A variety of initiator systems have been successfully employed in toluene (B28343) at low temperatures (0°C and -78°C). acs.orgresearchgate.net These effective initiator systems include:

tert-butyllithium (B1211817) (t-BuLi) acs.orgresearchgate.net

t-BuLi combined with bis(2,6-di-tert-butylphenoxy)ethylaluminum acs.orgresearchgate.net

Lithium bis(trimethylsilyl)amide acs.orgresearchgate.net

Potassium bis(trimethylsilyl)amide acs.orgresearchgate.net

These reactions are typically conducted in toluene, and the low temperatures help to control the polymerization process. acs.org

Detailed analysis of the resulting polymers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy has provided insight into the polymerization mechanism. acs.orgepa.gov The data from these analyses indicate that the anionic polymerization of MMCB proceeds through an addition mechanism. acs.orgresearchgate.net Crucially, the cyclobutene (B1205218) ring remains intact during this process; no ring-opening occurs. acs.org The polymerization involves the addition across the double bond of the cyclobutene ring, leading to a polymer backbone composed of linked cyclobutane (B1203170) units. researchgate.net

The polymerizability of cyclobutene derivatives is significantly influenced by steric hindrance. acs.org This is clearly demonstrated by comparing the behavior of MMCB with its dimethyl analog, methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB). acs.orgresearchgate.net While MMCB polymerizes readily under anionic conditions, MDCB fails to polymerize under the same conditions. acs.orgepa.gov

The reason for this stark difference in reactivity lies in the steric hindrance around the double bond. acs.org In MDCB, the two methyl groups at the 3-position sterically hinder both faces of the cyclobutene ring, preventing the approach of the initiator and the subsequent propagation. acs.org In contrast, MMCB has only one methyl group, leaving one face of the cyclobutene ring exposed and accessible for polymerization. acs.org This comparison underscores the critical role that steric factors play in the anionic polymerization of this class of monomers. acs.orgresearchgate.net

Advanced Polymer Architectures Incorporating Cyclobutene Monomers

The unique reactivity of cyclobutene monomers, including analogs of this compound, allows for their incorporation into a variety of advanced polymer architectures beyond simple linear homopolymers. These complex structures, such as graft, block, and precisely sequenced copolymers, offer tailored properties for specialized applications.

Alternating Copolymers: As detailed in the previous section, the inability of cyclobutene-1-carboxylate esters to homopolymerize via ROMP can be leveraged to create perfectly alternating copolymers. nih.gov By copolymerizing these esters with cyclohexene (B86901) monomers, a polymer with a precisely defined ABAB sequence is formed. acs.org This precise placement of functional groups along the polymer backbone is difficult to achieve with other polymerization methods. This technique allows for the synthesis of materials where functional moieties, one from the cyclobutene and one from the cyclohexene, are spaced at regular, larger-than-usual intervals. nih.govacs.org For example, this has been used to create antibacterial copolymers where the spacing of cationic charges could be precisely controlled to optimize efficacy and reduce cytotoxicity. researchgate.net

Block Copolymers: The living nature of certain polymerization techniques allows for the synthesis of well-defined block copolymers. Through sequential monomer addition in a living ROMP process, block copolymers containing polycyclobutene segments have been prepared. acs.org For example, well-defined block copolymers of cyclobutene and norbornene have been successfully synthesized. acs.org This approach enables the creation of materials that combine the distinct properties of different polymer blocks into a single macromolecule.

Graft Copolymers: Graft copolymers, which consist of a main polymer backbone with polymeric side chains, can be synthesized using cyclobutene-based monomers through several strategies. cmu.edu One of the most effective methods is the "grafting through" or macromonomer approach. cmu.edu In this technique, a cyclobutenyl-functionalized macromonomer is first synthesized and then copolymerized with another monomer via ROMP. acs.org

This strategy combines different polymerization methods. For example, a polymer chain of a desired composition (like polystyrene or polylactide) is first prepared using a controlled polymerization technique such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and then terminated with a cyclobutenyl group. acs.orgresearchgate.net This resulting macromonomer is then subjected to ROMP, which polymerizes through the cyclobutene rings to form a poly(1,4-butadiene) backbone densely decorated with the pre-synthesized side chains. acs.orgresearchgate.net This combination of techniques allows for precise control over the length and composition of both the backbone and the grafted side chains, leading to well-defined molecular brush or comb architectures. acs.org

Table 2: Examples of Advanced Polymer Architectures with Cyclobutene Moieties

ArchitectureSynthetic StrategyMonomers / ComponentsKey FeaturesReference
Alternating Copolymer Alternating ROMP (AROMP)Cyclobutene-1-carboxylate ester, CyclohexenePrecisely controlled ABAB sequence; tunable functional group spacing. nih.govacs.org
Block Copolymer Sequential Living ROMPCyclobutene, NorborneneCombines properties of distinct polymer blocks (e.g., polycyclobutene and polynorbornene). acs.org
Graft Copolymer (Comb/Brush) "Grafting Through" via ROMPCyclobutenyl-functionalized macromonomers (e.g., from ATRP or RAFT)Well-defined backbone with high density of controlled-length side chains. cmu.eduacs.orgresearchgate.net

Reactivity and Mechanistic Studies of Methyl 3 Methylcyclobutene 1 Carboxylate and Its Analogues

Pericyclic Reactions of the Cyclobutene (B1205218) Ring System

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. meta-synthesis.comlibretexts.org The cyclobutene ring is particularly known for undergoing electrocyclic reactions, a key type of pericyclic transformation. meta-synthesis.comamazonaws.com

Under thermal conditions, cyclobutenes undergo a 4π-electron electrocyclic ring-opening to form 1,3-butadienes. masterorganicchemistry.com This process is governed by the Woodward-Hoffmann rules, which predict a conrotatory motion for the thermal reaction of a 4π system. masterorganicchemistry.comic.ac.uk In conrotatory ring-opening, the substituents at the breaking C3-C4 sigma bond rotate in the same direction (both clockwise or both counter-clockwise). pressbooks.pub

For an asymmetrically substituted cyclobutene like Methyl 3-methylcyclobutene-1-carboxylate, two distinct conrotatory pathways are possible, leading to different diastereomeric diene products. The preference for one pathway over the other is known as torquoselectivity. This selectivity is primarily dictated by the electronic properties of the substituent at the 3-position. nih.gov Electron-donating groups, such as the methyl group in this compound, preferentially rotate outwards to avoid steric hindrance and to allow for optimal orbital overlap in the transition state. nih.govscispace.com

Studies on analogous 3-substituted cyclobutenes have established this principle. For instance, in the ring-opening of 3-methylcyclobutene, the outward rotation of the methyl group is strongly favored, leading stereospecifically to the formation of trans-1,3-pentadiene. This principle holds even when steric factors might suggest otherwise; for example, the electronic effect of a methoxy (B1213986) group can force the inward rotation of a much bulkier tert-butyl group. researchgate.net

While the kinetic product is determined by this torquoselectivity, in some highly substituted systems, the initially formed "outward" diene can undergo subsequent isomerization. nih.gov This can occur through cyclization to a pyran intermediate, allowing for the eventual formation of the thermodynamically more stable "inward" diene product. nih.gov However, for simple alkyl substituents like the methyl group, the kinetic control is generally dominant. nih.govresearchgate.net

Table 1: Stereochemical Outcome of Thermal Electrocyclic Ring-Opening in 3-Substituted Cyclobutenes
Substituent at C3Predicted Torquoselective RotationPrimary Diene ProductReference
Methyl (e.g., in this compound)Outward(E)-diene nih.gov
PhenylOutward(E)-diene nih.gov
Boryl (electron-accepting)Inward(Z)-diene nih.gov
Alkoxy (electron-donating)Outward(E)-diene researchgate.net

The strained double bond of the cyclobutene ring can participate in cycloaddition reactions. Donor-acceptor (D-A) cyclobutenes are particularly effective substrates in these transformations, often catalyzed by Brønsted or Lewis acids. rsc.org In this compound, the ester group acts as an electron-withdrawing group, polarizing the π-system and making it susceptible to cycloadditions.

One notable application is in formal [4+2] annulations. For example, aminocyclobutanes have been shown to react with aldehydes and enol ethers in [4+2] annulations to produce tetrahydropyranyl amines and cyclohexylamines, respectively. nih.gov While not a dearomative reaction, this demonstrates the utility of the cyclobutane (B1203170) scaffold in constructing six-membered rings. More complex cascade processes, such as [4+2]-cyclization/ring-extension cascades, have been developed using donor-acceptor cyclobutenes to generate highly functionalized benzocycloheptatrienes and 2-naphthols. rsc.org These reactions highlight the potential of the cyclobutene core as a four-carbon building block in constructing larger, more complex molecular architectures.

Transformations Involving the Ester Functionality

The methyl ester group at the 1-position is a versatile handle for further molecular modification through standard ester chemistry.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, 3-methylcyclobutene-1-carboxylic acid, under either acidic or basic conditions. This transformation is a common step in the derivatization of esters, providing access to the parent acid which can then be converted into other functional groups.

Transesterification, the conversion of one ester to another, is also a feasible reaction. masterorganicchemistry.com This can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org By using the desired alcohol as the solvent, the equilibrium can be driven towards the formation of the new ester. masterorganicchemistry.com

Table 2: Typical Conditions for Ester Transformations
TransformationTypical ConditionsProductReference
Hydrolysis (Basic)Aqueous NaOH or KOH, followed by acidic workup3-methylcyclobutene-1-carboxylic acid
Hydrolysis (Acidic)Aqueous acid (e.g., H₂SO₄), heat3-methylcyclobutene-1-carboxylic acid masterorganicchemistry.com
Transesterification (Basic)NaOR' in R'OH (catalytic)Alkyl 3-methylcyclobutene-1-carboxylate masterorganicchemistry.com
Transesterification (Acidic)H₂SO₄ in R'OH (solvent)Alkyl 3-methylcyclobutene-1-carboxylate organic-chemistry.org

The ester group can be converted to a variety of other functional groups. Reduction of the ester, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding primary alcohol, (3-methylcyclobuten-1-yl)methanol. This transformation provides access to a different class of cyclobutene derivatives.

Amidation, the conversion of the ester to an amide, can be achieved through several methods. A classical approach involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride (e.g., with thionyl chloride), and then reacting it with an amine. More direct methods involve heating the ester with an amine, sometimes with catalysts to facilitate the reaction. mdpi.com Modern catalytic systems, such as those based on nickel or iron, can achieve direct amidation of methyl esters with primary and secondary amines under neutral or Lewis acidic conditions. mdpi.com

Functionalization of the Cyclobutene Core

Beyond pericyclic reactions, the cyclobutene core itself can be functionalized. The presence of allylic protons at the 4-position introduces a site of potential reactivity. In polymerization studies of this compound, free radical initiation led to low yields of polymer, which was attributed to chain transfer reactions involving the abstraction of an allylic hydrogen. acs.org This inherent reactivity could be exploited for targeted functionalization at the allylic position under different reaction conditions.

The double bond of the cyclobutene ring is also a site for functionalization. While its reactivity is influenced by the strained ring system, it can undergo addition reactions typical of alkenes, such as hydrogenation, epoxidation, or dihydroxylation, to introduce new functionality onto the four-membered ring. For example, the related 3-methylenecyclobutanecarboxylic acid can be hydrogenated over a palladium catalyst to yield 3-methylcyclobutane-1-carboxylic acid, demonstrating the accessibility of the double bond to catalytic reduction. chemicalbook.com

C-H Functionalization Strategies on Cyclobutane/Cyclobutene Systems

The direct functionalization of C-H bonds in cyclobutane and cyclobutene systems represents a powerful and atom-economical approach to complex molecular architectures. pitt.edu While challenging due to the high bond dissociation energy of cyclobutane C-H bonds (approx. 100.5 kcal/mol), several strategies have been developed, often relying on directing groups to control regiochemistry. rsc.orgnih.gov

In systems analogous to this compound, the carboxylate group can be converted into a directing group, such as an 8-aminoquinoline (B160924) amide, to facilitate palladium-catalyzed C-H arylation. acs.org This approach allows for the introduction of aryl groups at positions that would be otherwise difficult to functionalize. For instance, a general strategy involves the coupling of a cyclobutane carboxylic acid with a directing group, followed by palladium-catalyzed arylation with an aryl iodide. acs.org

Rhodium(II) catalysts have also been employed for intermolecular C-H insertion reactions into cyclobutanes, offering a pathway to both 1,1- and 1,3-disubstituted products with control over regioselectivity achieved by catalyst selection. nih.gov These methods provide access to chiral substituted cyclobutanes, highlighting the potential for developing enantioselective C-H functionalization strategies for derivatives like this compound.

Table 1: Examples of C-H Functionalization on Cyclobutane Scaffolds
Catalyst/Directing GroupCoupling PartnerProduct TypeKey FeatureReference
Pd(OAc)₂ / 8-aminoquinolineAryl IodidesArylated CyclobutanesDirecting-group assisted C(sp³)–H arylation acs.org
Rh₂(S-TCPTAD)₄Diazo Compounds1,1-Disubstituted CyclobutanesCatalyst-controlled regioselectivity nih.gov
Rh₂(S-2-Cl-5-BrTPCP)₄Diazo Compoundscis-1,3-Disubstituted CyclobutanesCatalyst-controlled regioselectivity nih.gov

Radical Cascade Reactions for Polyfunctionalized Cyclobutenes

Radical cascade reactions have emerged as a highly effective method for the synthesis of polyfunctionalized cyclobutenes from simpler cyclobutane precursors. nih.govrsc.org These reactions often involve the cleavage of multiple C-H bonds and the simultaneous formation of new C-N, C-S, or C-Br bonds. nih.govrsc.org

A notable example is the copper-catalyzed radical cascade reaction of simple cyclobutanes with N-fluorobenzenesulfonimide (NFSI) as an oxidant. rsc.orgnih.govrsc.org This process can lead to the formation of 1,3-diaminocyclobutenes, 1,3-disulfonylcyclobutenes, or 1,3,3-tribromocyclobutenes under mild conditions. nih.govrsc.org The proposed mechanism involves the initial formation of a copper(II)-coordinated nitrogen-centered radical or a copper(III) species, which then initiates a cascade of hydrogen atom abstraction, β-H elimination, radical addition, and allylic functionalization. rsc.org

Another approach involves the visible light-induced α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with alkyl halides. nih.gov This photoredox-catalyzed reaction provides access to highly substituted cyclobutenes, including those with all-carbon quaternary centers. The mechanism is thought to proceed via the formation of a tertiary radical intermediate, followed by single-electron oxidation and elimination to yield the cyclobutene product. nih.gov

Table 2: Radical Cascade Reactions for Cyclobutene Synthesis
Catalyst/InitiatorReagentsProduct TypeKey Mechanistic StepReference
Cu(I)NFSI1,3-DiaminocyclobutenesNitrogen-centered radical formation rsc.orgnih.gov
Visible Light/PhotocatalystAlkyl HalidesAlkylated Cyclobutenesα-selective radical ring-opening nih.gov

Regioselectivity and Diastereoselectivity in Cyclobutene Transformations

Controlling regioselectivity and diastereoselectivity is a central theme in the chemistry of cyclobutene derivatives. The substitution pattern on the cyclobutene ring plays a crucial role in directing the outcome of various transformations.

In the context of C-H functionalization, directing groups are often essential for achieving high regioselectivity. acs.org For instance, in palladium-catalyzed arylations, the directing group guides the catalyst to a specific C-H bond, leading to predictable substitution patterns. acs.org Similarly, catalyst control in rhodium-catalyzed C-H insertion reactions allows for divergent synthesis of 1,1- and 1,3-disubstituted cyclobutanes from the same starting material. nih.gov

Diastereoselectivity is particularly important when creating new stereocenters on the cyclobutane ring. Cobalt-catalyzed reductive coupling of cyclobutenes with aldehydes has been shown to produce densely functionalized cyclobutanes with high diastereoselectivity. rsc.org The stereochemical outcome can often be controlled by the choice of a chiral catalyst. rsc.org Furthermore, dearomative annulation reactions of cyclobutene derivatives with indole (B1671886) partners, catalyzed by silylium, can generate tricyclic indolines with up to four new stereocenters with high diastereoselectivity (>95:5). researchgate.net

The ring-opening of bicyclo[1.1.0]butanes (BCBs) is another powerful strategy for synthesizing 1,3-difunctionalized cyclobutanes. While radical-mediated approaches often face challenges with diastereoselectivity, catalyst-controlled regiodivergent hydrophosphination of acyl BCBs has been developed to afford either 1,1,3- or 1,2,3-trisubstituted cyclobutanes as single diastereoisomers or with high diastereomeric ratios. nih.govresearchgate.net

Table 3: Regio- and Diastereoselective Transformations of Cyclobutene Analogues
Reaction TypeCatalyst/ReagentKey OutcomeDiastereomeric Ratio (d.r.)Reference
Reductive CouplingCobalt/Chiral LigandEnantioenriched CyclobutanesHigh d.r. rsc.org
(4+2) AnnulationSilyliumTricyclic Indolines>95:5 researchgate.net
Hydrophosphination of BCBs (α-selective)Cu(I)1,1,3-Trisubstituted CyclobutanesPredominantly single diastereoisomer researchgate.net
Hydrophosphination of BCBs (β'-selective)Cu(II)1,2,3-Trisubstituted Cyclobutanesup to >20:1 researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a primary computational tool for studying pericyclic reaction mechanisms due to its favorable balance of accuracy and computational cost, which effectively includes electron correlation. bohrium.com For cyclobutene (B1205218) systems, DFT is extensively used to map potential energy surfaces, locate transition state structures, and calculate activation energies for reactions, most notably the electrocyclic ring-opening to a substituted butadiene.

The thermal ring-opening of cyclobutene is a classic example of a pericyclic reaction. DFT calculations have been instrumental in quantitatively describing the transition state and energetics of this process. acs.org Different DFT methods, including Local Density Approximation (LDA), non-local (NL), and hybrid functionals, have been benchmarked against higher-level calculations and experimental data. bohrium.com While LDA methods can provide reasonable activation energies, they tend to underestimate reaction exothermicities. bohrium.comacs.org Non-local and hybrid functionals, such as B3LYP, generally offer improved accuracy for both activation barriers and reaction energies. ijert.org For the parent cyclobutene ring-opening, DFT calculations confirm a concerted mechanism where the C-C sigma bond breaks simultaneously with the conrotatory motion of the methylene (B1212753) groups. acs.org These computational models provide a foundation for understanding how the methyl and methyl carboxylate substituents in Methyl 3-methylcyclobutene-1-carboxylate would influence this fundamental reaction pathway.

Table 1: Comparison of Calculated Activation Barriers for Cyclobutene Ring-Opening Using Various Theoretical Methods
Computational MethodBasis SetCalculated Activation Barrier (kcal/mol)Reference
MP26-31+G 33.0
SVWN (LDA)6-31+G33.1
BLYP (NL)6-31+G**28.5
Experimental Value-32.9

The stereochemistry of electrocyclic reactions, famously predicted by the Woodward-Hoffmann rules, can be explored in great detail using computational methods. illinois.edu For the thermal ring-opening of a substituted cyclobutene, the rules predict a conrotatory process. However, two distinct conrotatory pathways are possible: one where the substituents rotate "inward" and one where they rotate "outward." The preference for one pathway over the other is known as torquoselectivity.

DFT calculations are crucial for elucidating the factors that control this selectivity. researchgate.net These factors include steric hindrance between substituents and electronic interactions between the orbitals of the substituents and the breaking sigma bond of the cyclobutene ring. researchgate.net For instance, studies on 3-substituted cyclobutenes have shown that electron-withdrawing groups and electron-donating groups can exert strong electronic control over the direction of ring-opening, sometimes leading to a "contrasteric" outcome where the electronically preferred pathway overrides the sterically favored one. researchgate.netnih.gov In the case of this compound, DFT would be used to calculate the activation energies for the two possible conrotatory transition states. This would reveal whether the methyl and carboxylate groups preferentially rotate inward or outward, thus predicting the E/Z geometry of the resulting butadiene product. The calculations would quantify the stabilizing or destabilizing interactions in each transition state, providing a precise rationale for the predicted stereochemical outcome.

The high reactivity of cyclobutene derivatives is fundamentally linked to their significant ring strain, which is estimated to be around 26.7 kcal/mol. researchgate.net Computational models are essential for dissecting how this strain energy contributes to the reaction barrier and how it is modulated by electronic effects from substituents.

Ab Initio Methods in Structural and Reactivity Predictions

Ab initio methods, which are based on first-principles quantum mechanics without empirical parameters, serve as a critical benchmark for other computational techniques. illinois.edu Methods such as Møller–Plesset perturbation theory (e.g., MP2, MP4) and Complete Active Space Self-Consistent Field (CASSCF) are often used to study fundamental reactions like the cyclobutene ring-opening. acs.orguregina.ca

These high-level calculations provide very accurate predictions for molecular geometries, reaction energetics, and potential energy surfaces. For the cyclobutene to 1,3-butadiene (B125203) conversion, ab initio calculations have been used to validate the results obtained from more computationally efficient DFT methods. acs.org For example, MP2 calculations have shown extraordinary agreement with the experimental activation barrier for the ring-opening of the parent cyclobutene. CASSCF methods are particularly valuable for studying photochemical reactions or situations where electron correlation is complex, as they can accurately describe the electronic states of reactants, products, and transition states. uregina.ca For this compound, ab initio calculations would provide benchmark data for its structure and the energy barrier for its ring-opening, serving as a "gold standard" to ensure the accuracy of DFT predictions for this substituted system.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods like DFT excel at describing electronic structure and reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules over time. MD simulations model the movement of atoms using classical mechanics, allowing for the study of larger systems, including the explicit consideration of solvent molecules. rug.nlresearchgate.net

For this compound, MD simulations would be employed to investigate several key aspects. First, they can determine the preferred conformations of the flexible methyl carboxylate group relative to the cyclobutene ring. Second, in a solution-phase simulation, MD can reveal the structure of the solvent shell around the molecule. This is particularly important for understanding how solvent molecules interact with the polar ester group through dipole-dipole or hydrogen bonding interactions. core.ac.uk These simulations can identify "reactive conformations," which are specific spatial arrangements of the solute and nearby solvent molecules that are prerequisites for a reaction. rug.nlcore.ac.uk By analyzing the frequency and lifetime of these conformations, MD can provide insights into how the solvent environment influences the reaction rate and mechanism, complementing the gas-phase view typically provided by static quantum chemistry calculations.

Computational Design Principles for Novel Cyclobutene-Based Reactions and Catalysts

Computational chemistry is not only a tool for analysis but also for rational design. The principles derived from DFT and ab initio calculations can be used to predict the outcomes of unknown reactions and to design new catalysts with enhanced activity and selectivity. ethz.chmdpi.com

For cyclobutene chemistry, computational design can be applied in several ways. DFT modeling of reaction pathways allows researchers to screen potential catalysts for reactions such as cycloadditions, ring-opening polymerizations, or cross-coupling reactions involving the cyclobutene motif. ethz.chmdpi.com By calculating the energy profiles for a reaction with a series of different catalysts, one can identify candidates that lower the activation barrier most effectively. Furthermore, computational analysis of transition state structures can reveal the origins of stereoselectivity, guiding the design of chiral catalysts or ligands to favor the formation of a specific enantiomer. researchgate.netresearchgate.net For a molecule like this compound, these methods could be used to design catalysts that enable novel transformations, such as enantioselective functionalization of the ring or controlled polymerization, thereby expanding its synthetic utility. researchgate.net

Applications in Complex Molecule Synthesis

Methyl 3-methylcyclobutene-1-carboxylate as a Chiral Building Block in Natural Product Synthesis

The enantioselective synthesis of complex molecules, particularly natural products, often relies on the use of chiral building blocks to install stereocenters with high fidelity. This compound, possessing a stereocenter at the C3 position, is a valuable chiral synthon. Enantioenriched cyclobutanes and cyclobutenes are crucial intermediates in the synthesis of biologically active molecules and are prevalent motifs in various natural products. acs.orgrsc.org The development of catalytic enantioselective methods allows for the construction of such chiral four-membered rings, which can then be elaborated into more complex structures. acs.org

While direct total syntheses of natural products using this compound as the starting chiral pool material are not extensively documented, the strategic importance of chiral cyclobutane (B1203170) fragments is well-established. For instance, the concise and divergent total syntheses of four cyclobutane-containing natural products were achieved from a common boromethylene-methylenecyclobutane (BMCB) precursor, highlighting the power of a single, versatile building block. rsc.org This strategy underscores the potential of chiral cyclobutenes like this compound to serve as foundational materials for the asymmetric synthesis of complex targets. The functional handles—the methyl ester and the double bond—provide orthogonal points for chemical modification, allowing for stepwise and controlled elaboration into a larger molecular framework.

Scaffold Diversity Generation via Cyclobutene (B1205218) Chemistry

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small molecules for screening in chemical biology and drug discovery. cam.ac.ukmdpi.com The goal of DOS is to populate chemical space with a wide range of molecular scaffolds, thereby increasing the probability of identifying novel bioactive compounds. cam.ac.ukmdpi.com Cyclobutene derivatives, including this compound, are excellent substrates for DOS due to the high ring strain of the four-membered ring, which facilitates a variety of ring-opening and rearrangement reactions to generate novel molecular skeletons. researchgate.net

The unique reactivity of the cyclobutene ring allows it to serve as a branching point in a synthetic sequence, where different reaction conditions can lead to a variety of distinct molecular architectures from a single starting material. cam.ac.uk For example, the strained double bond can participate in various cycloaddition reactions, while the ester functionality can be modified to introduce further diversity. This approach enables the rapid generation of libraries of compounds with high skeletal diversity, a key factor in exploring new areas of biologically relevant chemical space. rsc.orgcam.ac.uk The use of cyclobutane-containing scaffolds is of great interest in medicinal chemistry, and strategies that expand the available chemical space of these motifs are highly valuable. rsc.org

Table 1: Strategies for Scaffold Diversity from Cyclobutene Intermediates

Strategy Description Potential Outcome from this compound
Ring-Opening Metathesis Cleavage of the cyclobutene double bond and reaction with other olefins to form larger rings or acyclic structures. Formation of functionalized cyclopentenes or larger carbocycles.
Thermal Electrocyclic Ring Opening Heat-induced conrotatory opening of the cyclobutene ring to form a conjugated diene. researchgate.net Generation of a substituted 1,3-diene, a versatile synthon for Diels-Alder reactions.
[2+2] Cycloadditions Reaction of the cyclobutene double bond with another alkene or alkyne to form bicyclo[2.2.0]hexane systems. Access to highly strained polycyclic scaffolds.
Functional Group Interconversion Modification of the methyl ester and methyl group to introduce new functionalities and branching points. Creation of a library of derivatives with varied appendages and properties.

Synthesis of Polycyclic and Spirocyclic Systems Utilizing Cyclobutene Intermediates

The construction of polycyclic and spirocyclic frameworks is a central theme in organic synthesis, as these motifs are common in natural products and pharmaceuticals. Cyclobutene intermediates provide a powerful entry point to these complex structures. Spirocycles containing a cyclobutane ring, in particular, are gaining attention in drug design due to their rigid, three-dimensional structures. rsc.org

One effective strategy involves the [2+2] cycloaddition of ketenes to alkenes to form cyclobutanones, which can then be elaborated into spiro-annulated systems. Although not directly starting from this compound, this illustrates a general principle where the four-membered ring is constructed and then used as a template. More directly, the double bond of a cyclobutene derivative can be functionalized to build additional rings. For example, a regioselective monoborylation of spirocyclobutenes furnishes a synthetic handle that allows for the creation of a wide array of spirocyclic building blocks from a common intermediate. researchgate.net This approach provides access to diverse spirocycles, including those containing azaspiro[3.5]nonane and oxaspiro[3.5]nonane cores. rsc.org Such strategies highlight the potential of functionalized cyclobutenes to act as linchpins in the assembly of complex polycyclic and spirocyclic systems.

Table 2: Examples of Polycyclic and Spirocyclic Scaffolds from Cyclobutane/Cyclobutene Chemistry

Scaffold Type Synthetic Approach Relevance
Spiro[3.3]heptanes Borylative cyclization strategies. rsc.org Core structure in medicinal chemistry.
Spiro[3.4]octanes Borylative cyclization strategies. rsc.org Building blocks for complex molecules.
Angular Triquinanes Ketene [2+2] cycloaddition followed by ring-rearrangement metathesis. Key structural motif in sesquiterpenoid natural products.
Fused Bicyclic Systems Diels-Alder reactions using cyclobutenones as dienophiles. mdpi.com Versatile intermediates for further synthetic transformations.

Stereocontrolled Incorporation of Cyclobutane/Cyclobutene Moieties into Advanced Structures

Achieving stereocontrol in the synthesis of polysubstituted cyclobutanes is a significant challenge due to the fluxional nature of the ring and the potential for multiple stereoisomers. calstate.edu However, the development of modern catalytic methods has enabled highly diastereo- and enantioselective functionalizations of pre-formed cyclobutene rings. acs.orgrsc.org These methods allow for the controlled incorporation of the cyclobutane moiety into larger, more complex structures with high fidelity.

Cobalt-catalyzed carbon-carbon bond-forming reactions, for instance, have been developed for the diastereo- and enantioselective introduction of allyl, alkynyl, and alkyl groups to cyclobutenes. acs.org These transformations proceed via an initial enantioselective carbometalation of the double bond, setting the stereochemistry for subsequent functionalization. acs.org Similarly, rhodium-catalyzed C-H functionalization offers a powerful tool for the regioselective and stereoselective modification of cyclobutane rings, providing access to chiral 1,1-disubstituted and cis-1,3-disubstituted products. nih.gov

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 3-methylcyclobutene-1-carboxylate be optimized for reproducibility?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) approaches. Purification via fractional distillation or preparative HPLC can improve yield. Monitor reaction progress using thin-layer chromatography (TLC) coupled with GC-MS for intermediate analysis. Validate purity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For structural confirmation, employ single-crystal X-ray diffraction (SC-XRD) with SHELX refinement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Assign stereochemistry using 1^1H NMR coupling constants (JJ-values) and NOE experiments. 13^13C NMR resolves carbonyl and cyclobutene ring carbons.
  • IR : Confirm ester carbonyl stretches (~1740 cm1^{-1}) and cyclobutene C=C (~1650 cm1^{-1}).
  • SC-XRD : Resolve bond lengths/angles using SHELXL refinement . Mercury software can visualize packing motifs and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure . Store in airtight containers under inert gas (argon/nitrogen) to prevent moisture ingress or oxidation . Monitor stability via differential scanning calorimetry (DSC) to detect exothermic decomposition risks .

Q. How is the puckered conformation of the cyclobutene ring analyzed experimentally?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to SC-XRD data. Calculate out-of-plane displacements (ziz_i) relative to the mean ring plane using software like PLATON. Compare results with DFT-optimized geometries to assess strain effects .

Q. What strategies identify and mitigate impurities in synthetic batches?

  • Methodological Answer : Use HPLC-MS to detect side products (e.g., dimerization adducts). Optimize quenching steps (e.g., aqueous washes) to remove unreacted precursors. Recrystallization in non-polar solvents (hexane/ether) enhances purity. Reference spectral libraries (Reaxys, PubChem) to cross-validate impurity profiles .

Advanced Research Questions

Q. How can discrepancies between experimental NMR shifts and DFT-predicted values be resolved?

  • Methodological Answer : Perform solvent-effect corrections (COSMO-RS) and account for dynamic averaging in NMR timescales. Use GIAO (Gauge-Including Atomic Orbitals) calculations at the B3LYP/6-311++G(d,p) level. Cross-check with solid-state NMR if crystal packing influences shifts .

Q. What computational methods predict the compound’s reactivity in ring-opening metathesis polymerization (ROMP)?

  • Methodological Answer : Apply DFT (M06-2X/def2-TZVP) to model transition states for cyclobutene ring-opening. Use Reaxys or SciFinder to benchmark against analogous substrates (e.g., norbornene derivatives). Validate with kinetic studies (e.g., in situin\ situ Raman monitoring) .

Q. How does thermal stability vary under oxidative vs. inert atmospheres?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen (inert) and air (oxidative). Identify decomposition products via GC-MS. Correlate with DSC data to map phase transitions. For lab-scale handling, prioritize argon-purged storage to suppress radical-mediated degradation .

Q. What crystallographic software tools enable advanced analysis of intermolecular interactions?

  • Methodological Answer : SHELXL refines disorder models for flexible substituents . Mercury’s Materials Module quantifies π-π stacking and van der Waals contacts . Pair with CrystalExplorer for Hirshfeld surface analysis to map interaction hotspots.

Q. How can moisture sensitivity during catalytic applications be managed?

  • Methodological Answer : Pre-dry solvents (molecular sieves) and reagents (azeotropic distillation). Use Schlenk-line techniques for air-sensitive reactions. Monitor water content via Karl Fischer titration. For kinetic studies, employ stopped-flow UV-Vis under controlled humidity .

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